Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-
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Overview
Description
Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring methoxy and phenylmethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- typically involves multiple steps. One common method is the reaction of 1-methoxy-4-(phenylmethoxy)benzene with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenylmethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
Scientific Research Applications
Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methoxy-4-(phenylmethyl)-
- Benzene, 1-ethoxy-4-methyl-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
Uniqueness
Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
173442-22-3 |
---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylmethoxyethoxymethyl)benzene |
InChI |
InChI=1S/C17H20O3/c1-18-17-9-7-16(8-10-17)14-20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI Key |
OMYSBZGUZDWLAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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